Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
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Overview
Description
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound with the molecular formula C9H11NO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Mechanism of Action
Target of Action
The primary targets of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability, but further studies are needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable at room temperature and should be stored in a dry environment . Other factors such as pH, presence of other compounds, and specific conditions within the body can also affect its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methylamine and formaldehyde under acidic conditions. The reaction typically proceeds through a Mannich reaction, followed by cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Known for its antitumor and bactericidal properties.
Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: Used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
IUPAC Name |
ethyl 1-methyl-2-oxopyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-10(2)8(11)6-7/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXGWUMBWHECGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281279 |
Source
|
Record name | Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98996-29-3 |
Source
|
Record name | Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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